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Introduction

1-(4-Fluorophenyl)cyclobutanecarbonitrile is a fluorinated organic compound with potential
applications in medicinal chemistry and drug discovery as a building block for more complex
molecules. Its structural motif, featuring a cyclobutane ring attached to a fluorophenyl group,
makes it an intriguing candidate for the synthesis of novel therapeutic agents. The presence of
the fluorine atom can significantly influence the compound's physicochemical properties, such
as lipophilicity and metabolic stability, which are critical parameters in drug design. This
technical guide provides a summary of the available physicochemical data, outlines a general
synthetic and analytical workflow, and discusses the potential for this compound in broader
research contexts.

Physicochemical Properties

Quantitative experimental data for 1-(4-Fluorophenyl)cyclobutanecarbonitrile is not
extensively available in the public domain. The following table summarizes the known and
predicted properties.
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Property Value Source
Molecular Formula Ci1HioFN ChemShuttle
Molecular Weight 175.206 g/mol ChemShuttle
CAS Number 405090-30-4 ChemShuttle
Appearance Light yellow to yellow liquid

Boiling Point 148-150 °C (at 20 Torr)

Density (Predicted) 1.14 + 0.1 g/cm3

LogP (Predicted) 2.3

pKa (Predicted) Not Available

Solubility Not Available

Note: Predicted values are based on computational models and should be confirmed by
experimental data.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-(4-
Fluorophenyl)cyclobutanecarbonitrile are not readily found in peer-reviewed literature.
However, a general approach can be inferred from the synthesis of analogous aryl-substituted
cyclobutanecarbonitriles.

General Synthesis Workflow

The synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile would likely involve the reaction
of a suitable precursor, such as 4-fluorophenylacetonitrile, with a cyclobutylating agent. A
plausible synthetic route is outlined in the workflow diagram below.
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General Synthetic and Analytical Workflow
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Caption: A logical workflow for the synthesis, analysis, and characterization of 1-(4-
Fluorophenyl)cyclobutanecarbonitrile.

Analytical Methods
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Standard analytical techniques would be employed to confirm the structure and purity of the
synthesized compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: tH, 13C, and °F NMR would be
essential for elucidating the chemical structure.

e Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

« Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile
(C=N) stretch.

¢ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To
determine the purity of the final product.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the
signaling pathways associated with 1-(4-Fluorophenyl)cyclobutanecarbonitrile. The
presence of the fluorophenylcyclobutane moiety suggests that it could be explored as a
building block in the synthesis of compounds targeting various biological systems. For instance,
related cyclobutane-containing compounds have shown a range of biological activities. Further
research and screening are necessary to determine the pharmacological profile of this specific
molecule.

The logical progression for investigating the biological potential of this compound is depicted in
the following diagram.
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Biological Investigation Workflow
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Caption: A conceptual workflow for the biological evaluation of 1-(4-
Fluorophenyl)cyclobutanecarbonitrile.

Conclusion

1-(4-Fluorophenyl)cyclobutanecarbonitrile represents a chemical entity with underexplored
potential in the field of drug discovery and materials science. The limited availability of
experimental data underscores the need for further research to fully characterize its
physicochemical properties and biological activities. The synthetic and analytical workflows
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presented in this guide provide a foundational framework for researchers interested in
investigating this and related compounds. As the demand for novel fluorinated building blocks
continues to grow, a comprehensive understanding of such molecules will be crucial for the
development of next-generation pharmaceuticals and functional materials.

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-
Fluorophenyl)cyclobutanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323419#physicochemical-properties-of-1-4-
fluorophenyl-cyclobutanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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